molecular formula C12H16O4 B13103094 4-Ethoxy-2-methoxyphenylpropanoic acid

4-Ethoxy-2-methoxyphenylpropanoic acid

Cat. No.: B13103094
M. Wt: 224.25 g/mol
InChI Key: YCCPKMKVMVUNME-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methoxyphenylpropanoic acid is an organic compound with the molecular formula C₁₂H₁₆O₄ It is a derivative of phenylpropanoic acid, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-methoxyphenylpropanoic acid typically involves the alkylation of 2-methoxyphenol with ethyl bromide, followed by a Friedel-Crafts acylation reaction with propanoic acid. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylpropanoic acids.

Scientific Research Applications

4-Ethoxy-2-methoxyphenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-methoxyphenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of ethoxy and methoxy groups can influence its binding affinity and activity. The compound may exert its effects through pathways involving modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

  • 4-Methoxy-2-methylphenylpropanoic acid
  • 4-Ethoxy-2-hydroxyphenylpropanoic acid
  • 4-Methoxy-2-ethoxyphenylpropanoic acid

Comparison: 4-Ethoxy-2-methoxyphenylpropanoic acid is unique due to the specific arrangement of ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-(4-ethoxy-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16O4/c1-3-16-10-6-4-9(5-7-12(13)14)11(8-10)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14)

InChI Key

YCCPKMKVMVUNME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CCC(=O)O)OC

Origin of Product

United States

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